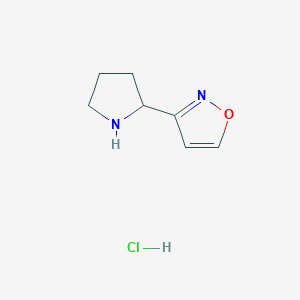

3-Pyrrolidin-2-ylisoxazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-2-6(8-4-1)7-3-5-10-9-7;/h3,5-6,8H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYXPTZFPMHYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NOC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Pyrrolidin-2-ylisoxazole Hydrochloride

The synthesis of this compound typically involves the reaction of isoxazole derivatives with pyrrolidine. Various methods have been developed to enhance the efficiency and yield of this synthesis, including multigram metal-free synthesis techniques that utilize commercially available amino acids as starting materials. These methods have shown promise in producing isoxazole-containing building blocks effectively .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer effects. Research has shown that isoxazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy. For instance, compounds containing isoxazole moieties have demonstrated cytotoxicity against several cancer types, including breast and colon cancers .

- Anti-inflammatory Activity : Isoxazole derivatives are recognized for their ability to inhibit leukotriene biosynthesis, which plays a critical role in inflammatory diseases. Compounds derived from isoxazoles have been studied for their effectiveness as anti-inflammatory agents, with some showing significant inhibitory activity against 5-lipoxygenase .

- Neurological Applications : Research has highlighted the potential of isoxazoles in treating central nervous system disorders. Some derivatives have been identified as ligands for nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of isoxazole derivatives, including this compound:

- Cancer Cell Line Studies : In vitro studies using the MTT assay have demonstrated that compounds containing isoxazole structures exhibit selective antiproliferative activity against cancer cell lines while sparing normal cells. For instance, specific derivatives showed promising results against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines .

- Inflammatory Disease Models : In animal models of inflammation, certain isoxazole derivatives were tested for their ability to reduce cytokine levels and alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis. These studies provide insights into the therapeutic potential of these compounds in managing chronic inflammatory conditions .

Comparative Data Table

The following table summarizes the biological activities and applications of this compound in comparison with other isoxazole derivatives:

Vergleich Mit ähnlichen Verbindungen

Analysis of Structural Modifications

Heterocycle Variations Isoxazole vs. Pyridyl and Carboxylic Acid Substituents: The 5-(2-Pyridyl)isoxazole-3-carboxylic acid derivative adds a pyridyl ring (enhancing π-π stacking) and a carboxylic acid group (increasing water solubility), making it suitable for polar binding pockets .

Substituent Effects

- Methyl and Isopropyl Groups : The (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole·HCl introduces steric hindrance via methyl groups, which may reduce off-target interactions but limit membrane permeability . In contrast, the isopropyl substituent in the oxadiazole analog increases hydrophobicity, favoring blood-brain barrier penetration .

Complexity and Pharmacological Potential GSK778 Hydrochloride: This compound integrates an imidazoquinoline core with an isoxazole ring, enabling multi-target inhibition (e.g., bromodomains). Its structural complexity, however, may complicate synthesis and bioavailability .

Q & A

Basic: What are the recommended safety protocols for handling 3-Pyrrolidin-2-ylisoxazole hydrochloride in laboratory settings?

Answer:

When handling this compound, researchers should:

- Use PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of aerosols or dust.

- Waste disposal : Segregate chemical waste and collaborate with certified waste management services to mitigate environmental risks .

- Storage : Keep containers tightly sealed in a dry, ventilated area, away from incompatible substances .

Basic: What synthetic routes are feasible for this compound?

Answer:

Synthesis strategies often involve:

- Heterocyclic ring formation : Combine pyrrolidine precursors with isoxazole moieties via cyclization reactions (e.g., using dehydrating agents like POCl₃).

- Salt formation : React the free base with hydrochloric acid to yield the hydrochloride salt.

- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature to enhance yield. Computational tools like PubChem’s feasibility models (plausibility score ≥0.01) can guide route selection .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

To address discrepancies:

- Validate assays : Replicate experiments under standardized conditions (e.g., pH, temperature) and use positive/negative controls.

- Structural verification : Confirm compound identity via NMR, HRMS, and X-ray crystallography to rule out impurities .

- Dose-response studies : Perform IC₅₀/EC₅₀ analyses to differentiate true activity from assay artifacts.

- Cross-reference analogs : Compare results with structurally related compounds (e.g., morpholinoethyl-isoxazole derivatives) to identify trends .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Answer:

- Chromatography : Use HPLC/GC with UV or MS detection to assess purity (>97% threshold) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) and FT-IR (C=N stretch ~1600 cm⁻¹) .

- Elemental analysis : Verify Cl⁻ content via titration or ion chromatography .

Advanced: What computational approaches model the interaction of this compound with biological targets?

Answer:

- Docking simulations : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) based on InChI/SMILES descriptors .

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., pyrrolidine methyl groups) with activity using datasets from PubChem or Reaxys .

Advanced: How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Answer:

- Stepwise monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction time/temperature.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .

Basic: What are the known biological targets or pathways influenced by this compound?

Answer:

- Enzyme inhibition : Preliminary studies suggest activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), relevant to neurodegenerative diseases .

- Ion channel modulation : Structural analogs (e.g., pyridine-pyrrolidine derivatives) show affinity for GABA receptors, indicating potential CNS applications .

- Antimicrobial screening : Isoxazole derivatives are often tested against Gram-positive bacteria via MIC assays .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.